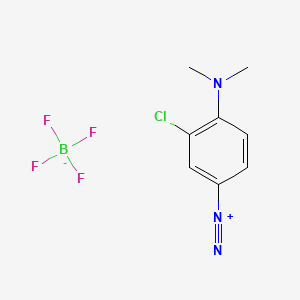

3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate

CAS No.: 64909-33-7

Cat. No.: VC17984595

Molecular Formula: C8H9BClF4N3

Molecular Weight: 269.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64909-33-7 |

|---|---|

| Molecular Formula | C8H9BClF4N3 |

| Molecular Weight | 269.44 g/mol |

| IUPAC Name | 3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate |

| Standard InChI | InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |

| Standard InChI Key | IDACRSRWLVEBGV-UHFFFAOYSA-N |

| Canonical SMILES | [B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for the dimethylamino variant remains sparse, comparative analysis with analogous diazonium salts allows estimation of key properties:

The tetrafluoroborate anion enhances stability compared to other diazonium salts (e.g., chlorides) by forming tight ion pairs, reducing premature decomposition .

Synthesis and Manufacturing

Diazotization of 3-Chloro-4-(dimethylamino)aniline

The synthesis follows classical diazotization methodology, adapted from procedures for aryldiazonium tetrafluoroborates :

-

Diazotization:

Conducted at 0–5°C to stabilize the diazonium intermediate. -

Metathesis with HBF₄:

Precipitation in ice-cold ethanol yields the product as a crystalline solid.

Industrial-Scale Considerations

Large-scale production faces challenges due to the compound’s thermal instability. Continuous flow reactors with precise temperature control (−10°C to 5°C) and in situ quenching minimize decomposition risks. Solvent selection critically impacts yield; nonpolar media like hexane improve fluorination efficiency in downstream applications .

Reaction Mechanisms and Applications

Balz-Schiemann Fluorination

Under thermal or photolytic conditions, the compound undergoes fluorine transfer from the tetrafluoroborate anion to the aryl ring:

Key findings from analogous systems :

-

Solvent Effects: Nonpolar solvents (e.g., hexane) enhance yields by stabilizing ion pairs (85–90% yield at 70°C vs. 50% in water).

-

Substituent Effects: Electron-donating dimethylamino groups retard fluorination, requiring higher temperatures (80–90°C) compared to electron-deficient analogs.

Azo Coupling Reactions

The diazonium cation couples with electron-rich aromatics (e.g., phenols, amines) to form azo dyes:

Applications include:

-

Textile Dyes: Orange-red shades due to conjugation with the dimethylamino group.

-

Photoresists: Light-induced decomposition enables patterning in microfabrication.

Photochemical Decomposition

Visible-light irradiation (435–455 nm) cleaves the N≡N bond, generating aryl radicals for C−H functionalization:

This pathway is exploited in polymer grafting and surface modification .

| Hazard | Mitigation Strategy |

|---|---|

| Explosive Decomposition | Store at −20°C; avoid mechanical shock |

| HF Release | Use CaCO₃ traps; PPE (gloves, face shield) |

| Photosensitivity | Amber glass containers; dark storage |

Thermal stability assays for the dimethylamino derivative indicate onset decomposition at 62°C (DSC), necessitating refrigeration during transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume